

# N-Acetyl-3,5-diiodo-L-tyrosine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Acetyl-3,5-diiodo-L-tyrosine*

Cat. No.: *B032291*

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CAS Number: 1027-28-7

This technical guide provides an in-depth overview of **N-Acetyl-3,5-diiodo-L-tyrosine**, a specialized derivative of the amino acid L-tyrosine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's properties, synthesis, and applications.

## Core Compound Properties

**N-Acetyl-3,5-diiodo-L-tyrosine** is a synthetic compound with significant potential in various research and development areas. Its structure, featuring an acetylated amino group and two iodine atoms on the phenolic ring of tyrosine, imparts unique physicochemical and biological properties.

## Physicochemical Data

A summary of the key physicochemical properties of **N-Acetyl-3,5-diiodo-L-tyrosine** is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
CAS Number	1027-28-7	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> I <sub>2</sub> NO <sub>4</sub>	[3]
Molecular Weight	475.01 g/mol	[3]
Appearance	White to light yellow to light orange powder/crystal	[1][2][3]
Melting Point	124.0 to 128.0 °C	[1][2]
Boiling Point (Predicted)	532.9 ± 50.0 °C	[1][2]
Density (Predicted)	2.206 ± 0.06 g/cm <sup>3</sup>	[1][2]
Solubility	Almost transparent in Methanol	[1][2]
pKa (Predicted)	2.98 ± 0.10	[1]
Storage Conditions	Keep in a dark place, sealed in dry, store in a freezer under -20°C	[1][2]

## Synthesis and Manufacturing

The synthesis of **N-Acetyl-3,5-diiodo-L-tyrosine** typically involves a two-step process: the iodination of L-tyrosine followed by the acetylation of the amino group. While specific, detailed protocols with yields for this exact compound are not readily available in the public domain, a representative experimental protocol can be extrapolated from the synthesis of related compounds.

## Representative Synthesis Protocol

### Step 1: Synthesis of 3,5-Diiodo-L-tyrosine

This step involves the direct iodination of L-tyrosine.

- Materials: L-tyrosine, Iodine, Sodium Iodide, Aqueous Ethylamine (or a mixture of acetic and hydrochloric acids with hydrogen peroxide).

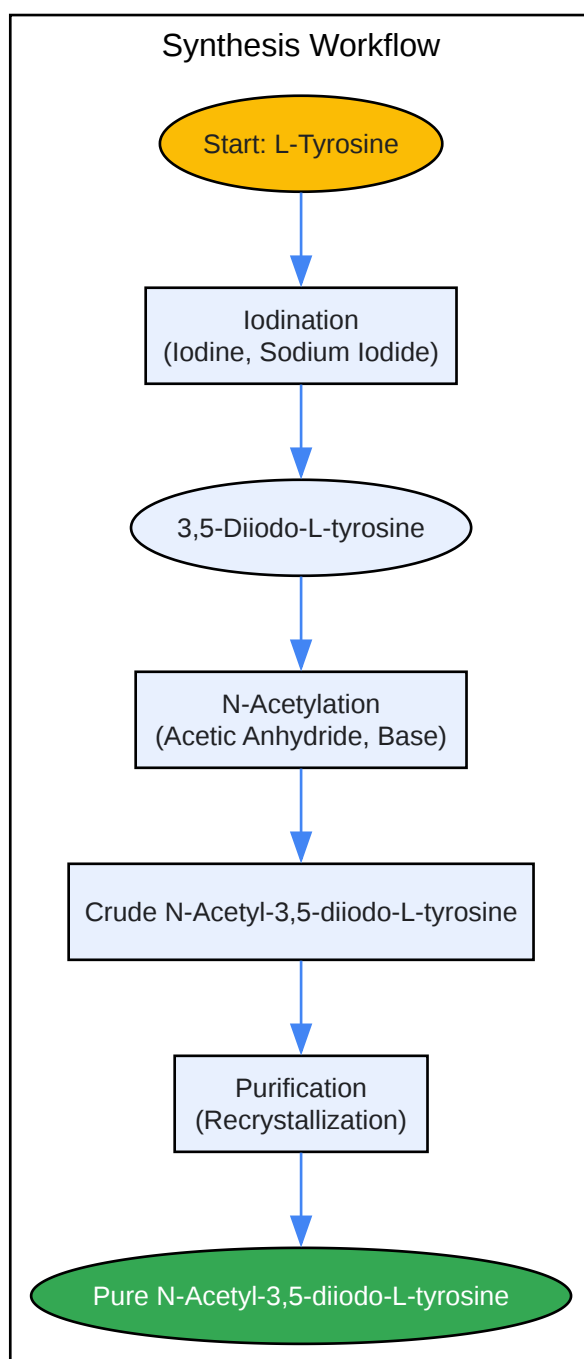
- Procedure: L-tyrosine is reacted with iodine in the presence of sodium iodide in a suitable solvent system, such as aqueous ethylamine. The reaction mixture is stirred until the iodination is complete. The product, 3,5-diiodo-L-tyrosine, is then isolated and purified.

#### Step 2: N-Acetylation of 3,5-Diiodo-L-tyrosine

The purified 3,5-diiodo-L-tyrosine is then acetylated.

- Materials: 3,5-Diiodo-L-tyrosine, Acetic Anhydride, an appropriate base (e.g., sodium hydroxide).
- Procedure: 3,5-Diiodo-L-tyrosine is dissolved in an alkaline solution. Acetic anhydride is then added dropwise while maintaining the pH of the reaction mixture with a base. The reaction is allowed to proceed to completion. The pH is then adjusted to precipitate the **N-Acetyl-3,5-diiodo-L-tyrosine**. The crude product is filtered, washed, and can be further purified by recrystallization.

A logical workflow for this synthesis is depicted below:



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*Workflow for the synthesis of **N-Acetyl-3,5-diiodo-L-tyrosine**.*

## Biological Significance and Applications

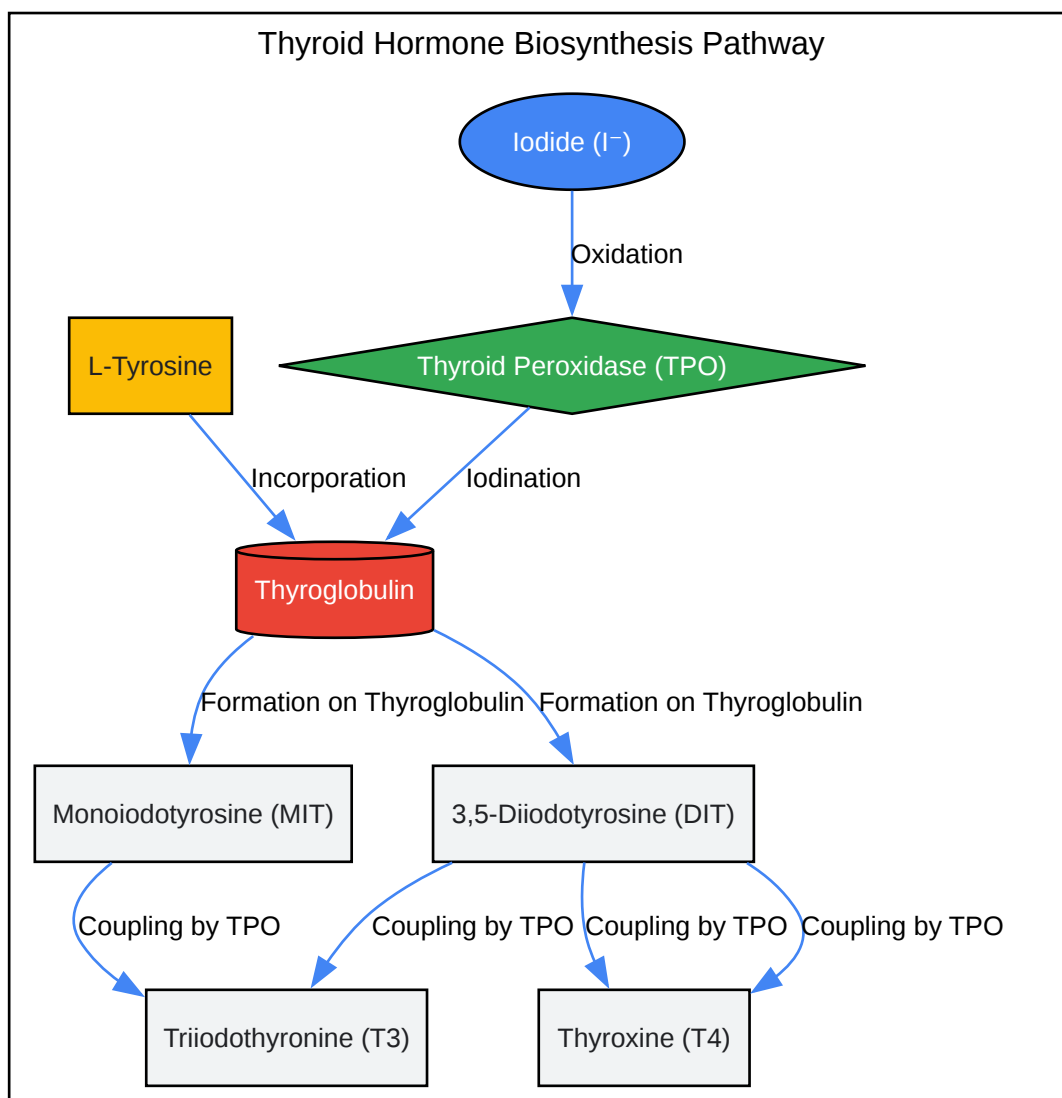
**N-Acetyl-3,5-diiodo-L-tyrosine** is a compound of interest in several areas of biomedical research due to its structural similarity to thyroid hormone precursors and its potential as a

research tool.

## Role in Thyroid Hormone Biosynthesis Research

The compound serves as an important tool in studying the biosynthesis of thyroid hormones. The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are crucial for regulating metabolism. Their synthesis involves the iodination of tyrosine residues within the thyroglobulin protein. 3,5-diiodo-L-tyrosine is a direct precursor to these hormones. By using **N-Acetyl-3,5-diiodo-L-tyrosine**, researchers can investigate the enzymatic processes and regulatory mechanisms of this pathway.

The following diagram illustrates the simplified signaling pathway of thyroid hormone biosynthesis:



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*Simplified pathway of thyroid hormone biosynthesis.*

## Application in Pepsin Inhibition Studies

**N-Acetyl-3,5-diiodo-L-tyrosine** and related compounds have been utilized to investigate the substrate binding and active site of pepsin, a key digestive enzyme. While the inhibitory activity is noted, specific quantitative data such as IC<sub>50</sub> values for **N-Acetyl-3,5-diiodo-L-tyrosine** are not readily available in the reviewed literature.

A standard experimental protocol to determine pepsin inhibition is as follows:

## Pepsin Inhibition Assay Protocol

- Objective: To determine the inhibitory effect of **N-Acetyl-3,5-diiodo-L-tyrosine** on pepsin activity.
- Principle: This assay measures the proteolytic activity of pepsin using a suitable substrate, such as hemoglobin. The rate of substrate cleavage is monitored spectrophotometrically. The assay is performed in the presence and absence of the test compound to determine its inhibitory potential.
- Materials:
  - Pepsin
  - Hemoglobin (as substrate)
  - Hydrochloric acid (HCl) for pH adjustment
  - Trichloroacetic acid (TCA) to stop the reaction
  - **N-Acetyl-3,5-diiodo-L-tyrosine** (test inhibitor)
  - Spectrophotometer
- Procedure:
  - Prepare a buffered solution of hemoglobin at an acidic pH (e.g., pH 2.0).
  - Prepare various concentrations of **N-Acetyl-3,5-diiodo-L-tyrosine**.
  - In separate reaction tubes, mix the hemoglobin solution with either the test inhibitor or a vehicle control.
  - Initiate the reaction by adding a standardized solution of pepsin to each tube.
  - Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.
  - Stop the reaction by adding TCA, which precipitates the undigested hemoglobin.

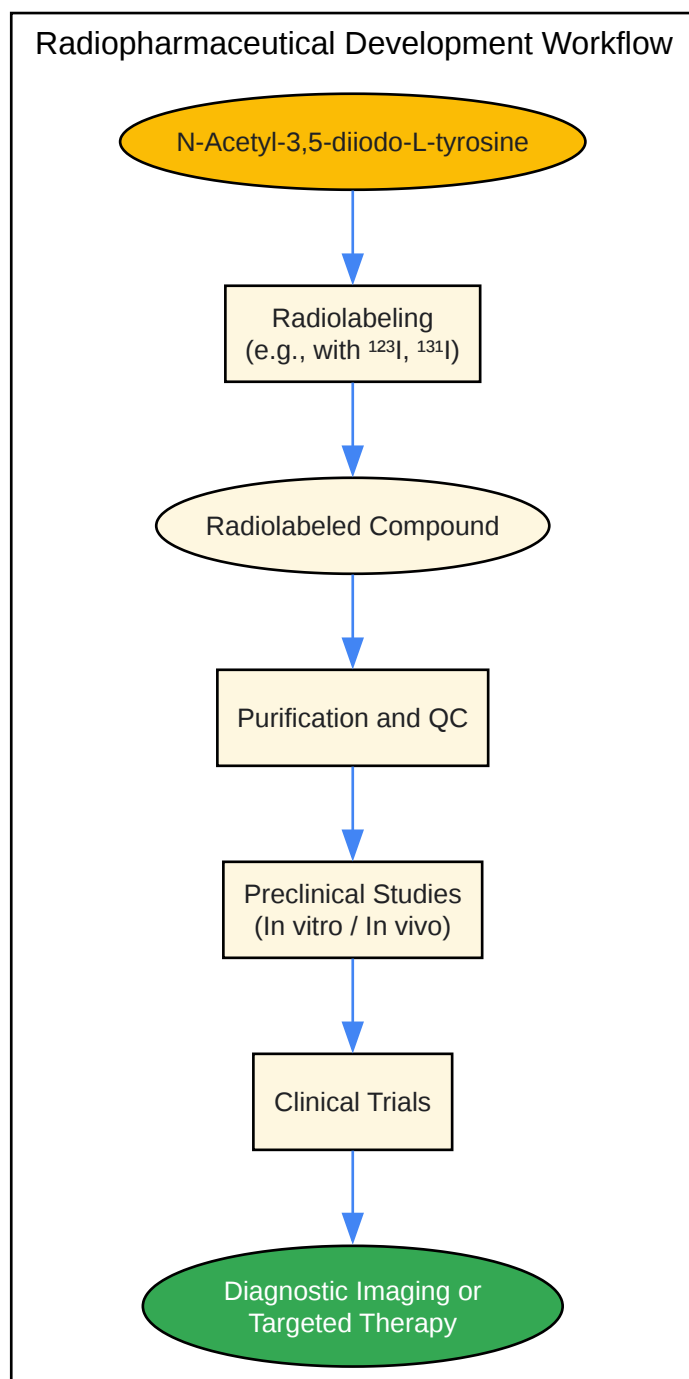
- Centrifuge the tubes to pellet the precipitate.
- Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to quantify the amount of digested, soluble peptides.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value if applicable.

## Potential in Radiopharmaceutical Development

Due to the presence of iodine atoms, **N-Acetyl-3,5-diiodo-L-tyrosine** is a potential precursor for the development of radiopharmaceuticals.[3] By incorporating a radioactive isotope of iodine (e.g.,  $^{123}\text{I}$ ,  $^{125}\text{I}$ , or  $^{131}\text{I}$ ), the compound can be transformed into a tracer for diagnostic imaging (e.g., SPECT or PET) or a therapeutic agent for targeted radionuclide therapy.[3] The N-acetyl group can enhance solubility and stability, which are desirable properties for radiolabeled compounds.[3]

The general workflow for developing a radiopharmaceutical from this precursor would involve:





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*General workflow for radiopharmaceutical development.*

## Conclusion

**N-Acetyl-3,5-diiodo-L-tyrosine** is a versatile synthetic compound with established and potential applications in biomedical research. Its well-defined physicochemical properties make it a valuable tool for studying thyroid hormone biosynthesis and enzyme inhibition. Furthermore, its structure holds promise for the development of novel radiopharmaceuticals. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing key technical data and outlining relevant experimental frameworks. Further research into its biological activities and applications is warranted to fully explore its potential in drug discovery and development.

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- To cite this document: BenchChem. [N-Acetyl-3,5-diiodo-L-tyrosine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032291#n-acetyl-3-5-diiodo-l-tyrosine-cas-number-1027-28-7]

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